molecular formula C24H21ClN2O6S B11218544 2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethoxybenzoate

2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethoxybenzoate

Cat. No.: B11218544
M. Wt: 501.0 g/mol
InChI Key: OWWILCRWXFBIKV-UHFFFAOYSA-N
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Description

2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2,4-DIMETHOXYBENZOATE is a complex organic compound that features a benzisothiazole moiety, a chlorinated aniline group, and a dimethoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2,4-DIMETHOXYBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of o-aminothiophenol with chlorosulfonic acid, followed by oxidation.

    Chlorination of Aniline: The aniline group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated aniline is then coupled with the benzisothiazole derivative under basic conditions.

    Esterification: Finally, the product is esterified with 2,4-dimethoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2,4-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzisothiazole moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzisothiazole derivatives.

Scientific Research Applications

2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2,4-DIMETHOXYBENZOATE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL BENZOATE: Similar structure but lacks the dimethoxy groups.

    2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 4-METHOXYBENZOATE: Contains only one methoxy group.

Uniqueness

The presence of the 2,4-dimethoxybenzoate ester in 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2,4-DIMETHOXYBENZOATE provides unique steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C24H21ClN2O6S

Molecular Weight

501.0 g/mol

IUPAC Name

2-(2-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 2,4-dimethoxybenzoate

InChI

InChI=1S/C24H21ClN2O6S/c1-31-16-11-12-17(21(15-16)32-2)24(28)33-14-13-27(20-9-5-4-8-19(20)25)23-18-7-3-6-10-22(18)34(29,30)26-23/h3-12,15H,13-14H2,1-2H3

InChI Key

OWWILCRWXFBIKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OCCN(C2=CC=CC=C2Cl)C3=NS(=O)(=O)C4=CC=CC=C43)OC

Origin of Product

United States

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